molecular formula C16H20N2O3 B5706962 N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide

N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No. B5706962
M. Wt: 288.34 g/mol
InChI Key: KUHWPJWODCTYFX-RQZCQDPDSA-N
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Description

N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BHCH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHCH belongs to the class of bicyclic hydrazones, which have been reported to exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide also induces apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and physiological effects:
N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide also exhibits hepatoprotective effects by reducing the levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST).

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is its broad-spectrum activity against various bacterial and fungal strains. It also exhibits low toxicity and high selectivity towards cancer cells. However, one of the limitations of N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide. One of the areas of interest is the development of N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide-based drug delivery systems for targeted drug delivery. Another area of interest is the investigation of the synergistic effects of N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide with other anticancer drugs. Furthermore, the development of N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide analogs with improved pharmacokinetic properties and efficacy is also an area of interest.
Conclusion:
In conclusion, N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is a synthetic compound that exhibits various biological activities such as antitumor, anti-inflammatory, and antimicrobial effects. Its mechanism of action involves the inhibition of various enzymes and induction of apoptosis in cancer cells. N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide exhibits various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide, which include the development of drug delivery systems, investigation of synergistic effects, and development of analogs with improved properties.

Synthesis Methods

N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can be synthesized by the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and bicyclo[4.1.0]hept-2-ene-7-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol. The product is obtained as a yellow crystalline solid and can be purified by recrystallization.

Scientific Research Applications

N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been reported to exhibit various biological activities such as antitumor, anti-inflammatory, and antimicrobial effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to possess antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-21-14-7-6-10(8-13(14)19)9-17-18-16(20)15-11-4-2-3-5-12(11)15/h6-9,11-12,15,19H,2-5H2,1H3,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHWPJWODCTYFX-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2C3C2CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2C3C2CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide

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